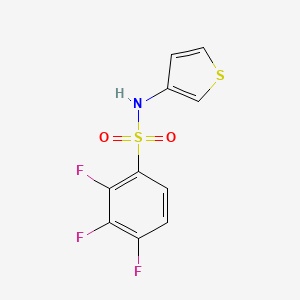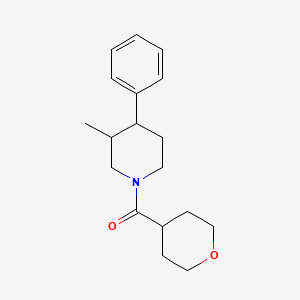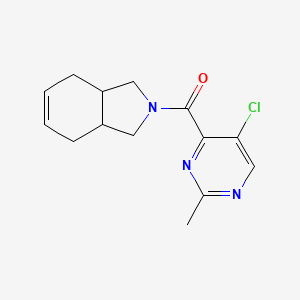
2,3,4-trifluoro-N-thiophen-3-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-trifluoro-N-thiophen-3-ylbenzenesulfonamide is a chemical compound with the molecular formula C12H7F3N2O2S2. It is commonly referred to as TF-TB and is used in scientific research for various purposes.
Mécanisme D'action
TF-TB acts as a fluorescent probe by reacting with ROS to form a fluorescent product. The mechanism of this reaction involves the oxidation of TF-TB by ROS to form a highly fluorescent compound. The fluorescence of TF-TB is quenched in the absence of ROS, making it a highly selective probe for detecting ROS in cells.
Biochemical and Physiological Effects:
TF-TB has been shown to have minimal toxicity and is well tolerated by cells. It has been used in vitro and in vivo to study various biological processes such as oxidative stress, apoptosis, and protein-ligand interactions. TF-TB has also been used to study the role of ROS in various diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TF-TB in lab experiments include its high selectivity for ROS, minimal toxicity, and ease of use. However, the limitations of using TF-TB include its relatively low fluorescence intensity and the need for specialized equipment for detecting fluorescence.
Orientations Futures
There are several future directions for the use of TF-TB in scientific research. One potential direction is the development of new fluorescent probes based on TF-TB for detecting other biological molecules such as lipids and nucleic acids. Another potential direction is the use of TF-TB in the development of new therapeutics for treating diseases such as cancer and neurodegenerative disorders. Finally, TF-TB could be used in the development of new diagnostic tools for detecting ROS-related diseases.
Méthodes De Synthèse
The synthesis of TF-TB involves the reaction of 2,3,4-trifluoroaniline with thiophen-3-ylmethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain TF-TB in high yield and purity.
Applications De Recherche Scientifique
TF-TB is widely used in scientific research as a tool for studying various biological processes. It has been used as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells. TF-TB has also been used as a chemical sensor for detecting metal ions such as copper and zinc. In addition, TF-TB has been used as a tool for studying protein-ligand interactions.
Propriétés
IUPAC Name |
2,3,4-trifluoro-N-thiophen-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S2/c11-7-1-2-8(10(13)9(7)12)18(15,16)14-6-3-4-17-5-6/h1-5,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOCUJQDKCMUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)S(=O)(=O)NC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-trifluoro-N-thiophen-3-ylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592285.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)



![2-Azabicyclo[2.2.1]heptan-2-yl-(1-methyl-5-phenylpyrrol-2-yl)methanone](/img/structure/B7592371.png)



![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)